1-(Ethanesulfonyl)propan-2-amine
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Overview
Description
1-(Ethanesulfonyl)propan-2-amine is a chemical compound with the molecular formula C5H13NO2S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an ethanesulfonyl group attached to a propan-2-amine backbone, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
The synthesis of 1-(Ethanesulfonyl)propan-2-amine can be achieved through several methods. One common approach involves the reaction of ethanesulfonyl chloride with propan-2-amine under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .
Chemical Reactions Analysis
1-(Ethanesulfonyl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The ethanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(Ethanesulfonyl)propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating various derivatives and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays and as a reagent for modifying biomolecules. Its sulfonyl group can interact with proteins and enzymes, making it useful for studying protein function and enzyme inhibition.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 1-(Ethanesulfonyl)propan-2-amine involves its interaction with molecular targets through its sulfonyl and amine groups. These functional groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The specific pathways and targets depend on the context of its use, such as enzyme inhibition in biochemical assays or drug development .
Comparison with Similar Compounds
1-(Ethanesulfonyl)propan-2-amine can be compared with other similar compounds, such as:
Propan-2-amine: Lacks the ethanesulfonyl group, making it less reactive in certain chemical reactions.
Ethanesulfonyl chloride: Contains the sulfonyl group but lacks the amine functionality, limiting its applications in biological systems.
N-ethyl-1-(ethylsulfonyl)-2-propanamine: A derivative with an additional ethyl group, which may alter its reactivity and applications
The uniqueness of this compound lies in its combination of the sulfonyl and amine groups, providing a balance of reactivity and stability for diverse applications.
Properties
Molecular Formula |
C5H13NO2S |
---|---|
Molecular Weight |
151.23 g/mol |
IUPAC Name |
1-ethylsulfonylpropan-2-amine |
InChI |
InChI=1S/C5H13NO2S/c1-3-9(7,8)4-5(2)6/h5H,3-4,6H2,1-2H3 |
InChI Key |
LPPRTXBLLYOZFW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC(C)N |
Origin of Product |
United States |
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